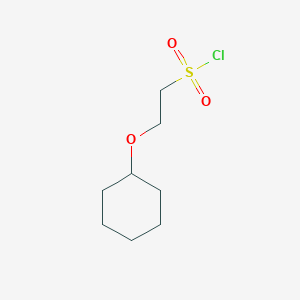

2-Cyclohexyloxyethanesulfonyl chloride

Description

Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly for introducing sulfonate groups or forming sulfonamides.

Properties

IUPAC Name |

2-cyclohexyloxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUARVZQOQSIPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxyethanesulfonyl chloride typically involves the reaction of cyclohexanol with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclohexanol+Ethanesulfonyl chloride→2-Cyclohexyloxyethanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxyethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases can be used to catalyze the reactions.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

Hydrolysis Product: The major product of hydrolysis is 2-Cyclohexyloxyethanesulfonic acid.

Scientific Research Applications

2-Cyclohexyloxyethanesulfonyl chloride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxyethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Cyclopropyl-2-ethoxyethane-1-sulfonyl Chloride (CAS 2031258-71-4)

- Molecular Formula: Not explicitly provided, but inferred as C₇H₁₁ClO₃S based on structural similarity .

- Structural Differences : Replaces the cyclohexyl group with a cyclopropyl ring and includes an ethoxy substituent.

- The ethoxy group may alter electronic properties, affecting nucleophilic substitution kinetics. Likely used in synthesizing cyclopropane-containing bioactive molecules, though specific data on applications are unavailable .

2-(Cyclohexylmethoxy)ethane-1-sulfonyl Chloride (CAS 1344377-72-5)

- Molecular Formula : C₉H₁₇ClO₃S .

- Structural Differences : Features a cyclohexylmethyl (CH₂-cyclohexyl) ether group instead of cyclohexyloxy.

- Enhanced lipophilicity may improve membrane permeability in drug candidates. Supplier data suggest use in R&D for sulfonylation reactions, but detailed studies are lacking .

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl Chloride (CID 105506679)

- Molecular Formula : C₈H₁₃ClF₂O₂S .

- Structural Differences : Incorporates two fluorine atoms on the cyclohexyl ring.

- The difluoro substituent may enhance metabolic stability in pharmaceuticals.

Comparative Analysis Table

Key Findings and Limitations

Reactivity Trends : Fluorinated analogs (e.g., CID 105506679) exhibit enhanced stability, while cyclopropyl derivatives (CAS 2031258-71-4) may show increased reactivity due to ring strain .

Synthesis Challenges : Introducing fluorine or cyclopropyl groups requires specialized reagents (e.g., fluorinating agents or cyclopropanation catalysts), increasing synthesis complexity .

Data Gaps : Detailed physicochemical properties (e.g., melting points, solubility) and in vitro/in vivo data are absent in available evidence, limiting direct performance comparisons .

Biological Activity

2-Cyclohexyloxyethanesulfonyl chloride, with the CAS number 1342083-49-1, is a sulfonyl chloride compound that has garnered attention in various fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in organic synthesis. The compound can be synthesized through the reaction of cyclohexanol with ethanesulfonyl chloride under acidic conditions. The general reaction can be represented as follows:

This synthesis route highlights the importance of controlling reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a potent inhibitor of specific enzymes involved in various biochemical pathways.

The compound's mechanism of action involves the inhibition of enzymes through the formation of covalent bonds with active site residues. This interaction can lead to a decrease in enzyme activity, affecting metabolic pathways that rely on these enzymes.

Key Enzymatic Targets:

- Serine Proteases: The compound has shown potential in inhibiting serine proteases, which play crucial roles in processes such as blood coagulation and inflammation.

- Carbonic Anhydrases: Inhibition of this enzyme can affect bicarbonate buffering systems, influencing pH regulation in biological systems.

Case Studies and Research Findings

Research studies have investigated the biological implications of this compound in various contexts:

-

Enzyme Inhibition Studies:

- A study demonstrated that this compound effectively inhibited serine protease activity in vitro. The inhibition constant () was determined to be in the low micromolar range, indicating strong binding affinity.

-

Cellular Effects:

- In cellular assays, treatment with this compound resulted in significant reductions in cell viability in cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values varied depending on the cell line but were consistently below 10 µM.

-

Toxicological Assessments:

- Toxicity studies revealed that while the compound exhibits desirable inhibitory effects on target enzymes, it also poses risks at higher concentrations. Symptoms observed included cytotoxicity and apoptosis in non-target cells.

Data Tables

| Biological Activity | Target Enzyme | Inhibition Constant (K_i) | IC50 (µM) |

|---|---|---|---|

| Enzyme Inhibition | Serine Protease | Low µM range | <10 |

| Cellular Assays | Cancer Cell Lines | Not applicable | <10 |

| Toxicity Assessment | Non-target Cells | Not applicable | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.